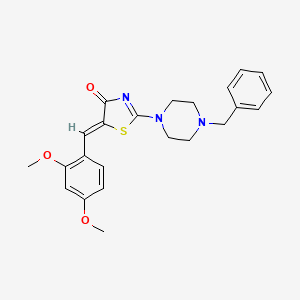![molecular formula C22H20ClNO2S B6117110 4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol, also known as CP-47,497, is a synthetic cannabinoid. It was first synthesized in 1979 by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. CP-47,497 has been found to have a high affinity for the cannabinoid receptor CB1, and is therefore classified as a CB1 agonist.
作用機序
4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol is a CB1 agonist, which means that it binds to and activates CB1 receptors. CB1 receptors are found in the brain and are involved in a variety of physiological processes, including pain, appetite, memory, and addiction. When this compound binds to CB1 receptors, it activates a signaling pathway that leads to a decrease in the release of neurotransmitters such as glutamate and GABA. This results in a decrease in neuronal activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, meaning that it can reduce pain. It has also been shown to have appetite-stimulating properties, meaning that it can increase appetite. This compound has also been shown to have memory-impairing effects, meaning that it can impair memory. Additionally, this compound has been shown to have addictive properties, meaning that it can lead to addiction.
実験室実験の利点と制限
One advantage of using 4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol in lab experiments is that it is a highly potent CB1 agonist, which means that it can be used at very low concentrations. This makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound in lab experiments is that it is a synthetic cannabinoid, which means that it may not accurately reflect the effects of natural cannabinoids on the body.
将来の方向性
There are many future directions for research on 4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol. One area of research is the potential therapeutic uses of this compound, particularly in the treatment of pain and appetite disorders. Another area of research is the development of new CB1 agonists that have fewer side effects than this compound. Additionally, research is needed to better understand the mechanisms of action of this compound and other cannabinoids, as well as the potential long-term effects of cannabinoid use on the body.
合成法
4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol can be synthesized by a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxylic acid to form 4-(4-chlorophenyl)-2-thiophenecarboxaldehyde. The second step involves the reaction of this intermediate with piperidine to form 4-(4-chlorophenyl)-1-(2-thienyl)-4-piperidinol. The final step involves the reaction of this intermediate with benzoyl chloride to form this compound.
科学的研究の応用
4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been used to investigate the role of CB1 receptors in various physiological processes, including pain, appetite, memory, and addiction. This compound has also been used to study the effects of cannabinoids on the brain, including the mechanisms of action of cannabinoids and the potential therapeutic uses of cannabinoids.
特性
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5-phenylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c23-18-8-6-17(7-9-18)22(26)12-14-24(15-13-22)21(25)20-11-10-19(27-20)16-4-2-1-3-5-16/h1-11,26H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUJAXMLOMLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6117118.png)
![3-({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6117119.png)
![4-(4-chlorophenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6117126.png)
